molecular formula C5H8ClNO2 B14642077 3-Chloro-5-ethyl-1,3-oxazolidin-2-one CAS No. 55387-93-4

3-Chloro-5-ethyl-1,3-oxazolidin-2-one

Cat. No.: B14642077
CAS No.: 55387-93-4
M. Wt: 149.57 g/mol
InChI Key: RMWNIRWUYADNTM-UHFFFAOYSA-N
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Description

3-Chloro-5-ethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing oxygen and nitrogen atoms, with a chlorine atom and an ethyl group attached to the ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethyl-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of propargyl alcohols with isocyanates under mild conditions. The reaction proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, typically involves chemical synthesis in large-scale reactors. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-5-ethyl-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

3-Chloro-5-ethyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the ethyl group can affect its interaction with molecular targets and its overall pharmacokinetic properties.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biology, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of various biologically active compounds.

Properties

CAS No.

55387-93-4

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

3-chloro-5-ethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H8ClNO2/c1-2-4-3-7(6)5(8)9-4/h4H,2-3H2,1H3

InChI Key

RMWNIRWUYADNTM-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C(=O)O1)Cl

Origin of Product

United States

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